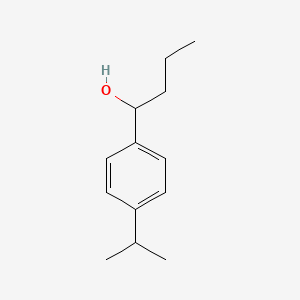

1-(4-Isopropylphenyl)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10,13-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJZFXYBDXXDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Isopropylphenyl Butan 1 Ol

Classical Organic Synthesis Approaches

Reduction of 1-(4-Isopropylphenyl)butan-1-one (B3154819) and Related Ketones

A primary and straightforward method for the preparation of 1-(4-isopropylphenyl)butan-1-ol is the reduction of its corresponding ketone, 1-(4-isopropylphenyl)butan-1-one. This transformation involves the conversion of a carbonyl group to a hydroxyl group and can be accomplished using various reducing agents. chadsprep.com

Commonly employed reducing agents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.com Sodium borohydride is a milder reagent, often used in protic solvents like ethanol (B145695) or methanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The general reaction is as follows:

Reaction Scheme for Ketone Reduction

A comparison of common reducing agents for this process is detailed in the table below.

| Reducing Agent | Solvent | Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | High for ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temp. | Reduces ketones, esters, etc. |

Another classical method is the Meerwein-Ponndorf-Verley (MPV) reduction, which involves the use of an aluminum alkoxide, such as aluminum isopropoxide, in an alcohol solvent like isopropanol (B130326). organic-chemistry.org This reaction is reversible and driven to completion by distilling the acetone (B3395972) byproduct.

Organometallic Additions (e.g., Grignard, Organolithium Reagents) to Carbonyl Precursors

Organometallic reagents are a cornerstone of C-C bond formation in organic synthesis and provide a versatile route to this compound. This approach typically involves the reaction of an organometallic species with a suitable carbonyl compound.

One common strategy is the reaction of a propylmagnesium halide (a Grignard reagent) with 4-isopropylbenzaldehyde (B89865). The nucleophilic propyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired secondary alcohol.

Alternatively, an organolithium reagent, such as propyllithium, can be used in a similar fashion. wikipedia.org Another variation involves the reaction of butyllithium (B86547) with 4-isopropylbenzaldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org

The general synthetic scheme is depicted below:

Reaction Scheme for Organometallic Addition

| Organometallic Reagent | Carbonyl Precursor | Key Features |

| Propylmagnesium Bromide | 4-Isopropylbenzaldehyde | Standard Grignard conditions, good yields |

| Propyllithium | 4-Isopropylbenzaldehyde | Higher reactivity than Grignard reagents |

| Isopropylmagnesium Bromide | Butyraldehyde | Alternative Grignard route |

Reductive Alkylation Strategies

Reductive alkylation offers another pathway to synthesize secondary alcohols, although it is more commonly associated with the synthesis of amines. slideshare.net In the context of alcohol synthesis, this strategy can be envisioned as the reaction of a ketone with an organometallic reagent that also acts as a reducing agent, or a two-step process involving alkylation followed by reduction.

A conceptual approach would involve the reaction of 4-isopropylacetophenone with an ethylating agent under reductive conditions. However, direct reductive alkylation of ketones to form alcohols is less common than the separate steps of alkylation and reduction. youtube.com A more practical variant would be the alkylation of an enolate derived from a smaller ketone, followed by reduction, though this is a multi-step process.

Modern Catalytic Synthetic Routes

Modern synthetic chemistry has seen a shift towards more efficient and sustainable catalytic methods. These approaches often offer higher selectivity and milder reaction conditions compared to classical methods.

Transition Metal-Catalyzed Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation and transfer hydrogenation are powerful techniques for the reduction of ketones to alcohols. These methods utilize transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, to facilitate the addition of hydrogen to the carbonyl group. acs.orgresearchgate.net

In catalytic hydrogenation, molecular hydrogen (H₂) is used as the hydrogen source. The reaction is typically carried out under pressure in the presence of a heterogeneous or homogeneous catalyst.

Transfer hydrogenation, on the other hand, employs a hydrogen donor molecule, such as isopropanol or formic acid, to provide the hydrogen. nih.govrsc.org This method often proceeds under milder conditions and does not require a pressurized hydrogen atmosphere. Manganese-based catalysts have also shown high efficiency in the transfer hydrogenation of ketones. nih.gov

| Catalytic Method | Catalyst Example | Hydrogen Source | Typical Conditions |

| Catalytic Hydrogenation | Ru-PNP pincer complexes | H₂ gas | 5 bar H₂, room temperature |

| Transfer Hydrogenation | Mn(I)-NHC complex | Isopropanol | Base, 80 °C |

| Transfer Hydrogenation | Ru(II) complexes | Ethanol | Weak base |

C-H Functionalization Approaches towards Substituted Alcohols

C-H functionalization represents a cutting-edge area of organic synthesis that aims to directly convert C-H bonds into C-C or C-heteroatom bonds. rsc.org While direct C-H functionalization to synthesize this compound is a complex transformation, related strategies for the synthesis of substituted alcohols are emerging.

These methods often involve the use of a directing group to achieve regioselectivity. For instance, a directing group on the aromatic ring could guide the metallation and subsequent reaction at a specific C-H bond. nih.gov Another approach involves the α-functionalization of simpler alcohols. thieme.de The development of dual photo/cobalt catalytic systems for the coupling of primary alcohols and alkenes also points towards novel strategies for ketone and, subsequently, alcohol synthesis. nih.gov

While a direct, one-step C-H functionalization to produce this compound from simple precursors is still a significant challenge, the principles of C-H activation are paving the way for more efficient and atom-economical synthetic routes to complex molecules. nih.gov

Asymmetric Catalysis in this compound Synthesis

The enantioselective synthesis of this compound is crucial for accessing stereochemically pure compounds. The primary route to chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, 4'-isopropylbutyrophenone. This transformation is commonly achieved through catalytic hydrogenation or transfer hydrogenation using chiral metal complexes, or with chiral borane (B79455) reagents.

Catalytic Asymmetric Hydrogenation:

Transition metal catalysts, particularly those based on ruthenium and rhodium complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of aromatic ketones. cambridge.orgrsc.org The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is a cornerstone in this field, and its derivatives have been extensively studied. acs.orgrsc.org For the reduction of aromatic ketones, Ru-BINAP systems, often in combination with a chiral diamine, have demonstrated high enantioselectivities. liv.ac.ukorganic-chemistry.org While specific data for the asymmetric hydrogenation of 4'-isopropylbutyrophenone is not extensively reported in readily available literature, the general success of these catalytic systems on a wide range of aromatic ketones suggests their applicability. The general mechanism for Ru-BINAP catalyzed hydrogenation involves the coordination of the ketone to the chiral metal center, followed by the stereoselective transfer of hydrogen. rsc.org

Another important class of catalysts for this transformation are chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts, used in conjunction with a borane source like BH3·THF, can reduce ketones to alcohols with high enantioselectivity. nih.gov The reaction proceeds through a six-membered ring transition state where the ketone coordinates to the boron atom, allowing for a highly organized and stereoselective hydride transfer.

The following table summarizes representative results for the asymmetric reduction of acetophenone (B1666503), a structurally related ketone, which provides an indication of the potential effectiveness of these catalyst systems for 4'-isopropylbutyrophenone.

| Catalyst System | Substrate | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| RuCl₂((S)-BINAP)((S,S)-DPEN) | Acetophenone | Isopropanol | 30 | 8 | 4 | >99 | 92 | 99 (R) |

| Chiral Oxazaborolidine/BH₃·THF | Acetophenone | THF | 25 | - | 0.1 | - | 96 | 97 (R) |

Data for acetophenone is presented as a proxy due to the limited direct data for 4'-isopropylbutyrophenone.

Green Chemistry and Sustainable Synthetic Techniques

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this translates to the use of safer solvents, milder reaction conditions, and more efficient processes like continuous flow synthesis.

Solvent-Free and Aqueous Phase Reactions

Solvent-Free Synthesis:

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents. researchgate.net Solvent-free reactions can lead to higher reaction rates, easier product isolation, and reduced waste. nih.govdigitellinc.com For the synthesis of this compound, a potential solvent-free approach is the Grignard reaction between 4-isopropylbenzaldehyde and butylmagnesium bromide. While specific literature on a solvent-free version of this reaction is scarce, solid-state Grignard reactions have been reported for other substrates, suggesting the feasibility of this approach. nih.gov

Aqueous Phase Reactions:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. beilstein-journals.org Asymmetric transfer hydrogenation of aromatic ketones has been successfully carried out in aqueous media using water-soluble catalysts. For instance, rhodium complexes have been employed for the enantioselective transfer hydrogenation of ketones in water using sodium formate (B1220265) as a benign hydrogen source. ijprs.com This approach not only aligns with green chemistry principles but can also lead to enhanced reaction rates. The transfer hydrogenation of acetophenone, a model substrate, has been demonstrated in water, achieving high conversions and enantioselectivities. liv.ac.uk

Continuous Flow Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. nih.govchemrxiv.org The application of continuous flow technology to the synthesis of this compound, particularly for asymmetric hydrogenation, is a promising area of research.

While a specific continuous flow synthesis for this compound has not been detailed in the literature, related processes have been successfully demonstrated. For instance, the asymmetric total synthesis of tetrahydroprotoberberine alkaloids has been achieved in a fully continuous flow platform that incorporates an enantioselective hydrogenation step. dtu.dk This process showcases the potential for integrating catalytic asymmetric reactions into a continuous manufacturing process, achieving high yields and enantioselectivities with short residence times. dtu.dk Such a setup for the synthesis of this compound would likely involve pumping a solution of 4'-isopropylbutyrophenone and a soluble chiral catalyst through a heated reactor coil under hydrogen pressure, with the product being collected continuously at the outlet.

Advanced Spectroscopic Elucidation of 1 4 Isopropylphenyl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A predicted ¹H NMR spectrum of 1-(4-Isopropylphenyl)butan-1-ol would offer insights into the electronic environment of each proton. Key expected signals would include:

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the p-substituted benzene (B151609) ring.

Carbinol Proton: A triplet or doublet of doublets around δ 4.5-5.0 ppm for the proton attached to the carbon bearing the hydroxyl group (-CHOH). Its splitting pattern would be influenced by the adjacent methylene (B1212753) group of the butyl chain.

Isopropyl Group Protons: A septet for the single proton and a doublet for the six methyl protons of the isopropyl group, located in the aliphatic region.

Butyl Chain Protons: A series of multiplets for the remaining methylene and methyl protons of the butyl group, with chemical shifts decreasing as their distance from the aromatic ring and hydroxyl group increases.

Hydroxyl Proton: A broad singlet whose chemical shift can vary depending on concentration and solvent.

Without experimental data, a precise data table of chemical shifts and coupling constants cannot be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Predicted chemical shifts would include:

Aromatic Carbons: Signals in the δ 120-150 ppm range, with the carbon attached to the isopropyl group and the carbon attached to the butanol chain appearing at distinct chemical shifts.

Carbinol Carbon: A signal in the δ 65-75 ppm range for the carbon bonded to the hydroxyl group.

Aliphatic Carbons: Signals for the carbons of the isopropyl and butyl groups in the upfield region of the spectrum.

A definitive data table of ¹³C chemical shifts is not available without experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the arrangement of protons within the butyl chain and the isopropyl group, as well as the coupling between the carbinol proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection of the butyl group and the isopropyl group to the phenyl ring.

The lack of primary data precludes the presentation of any 2D NMR correlation maps.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₃H₂₀O. Without experimental HRMS data, the exact mass and confirmation of the elemental composition cannot be reported.

Fragmentation Pattern Analysis

In a mass spectrometer, this compound would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of a propyl radical: Cleavage of the bond between the first and second carbon of the butyl chain, leading to a prominent fragment ion.

Loss of water: Dehydration is a common fragmentation pathway for alcohols.

Benzylic cleavage: Fragmentation at the bond benzylic to the aromatic ring.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the aromatic ring.

A detailed analysis and a data table of the observed fragment ions and their relative abundances cannot be provided without the actual mass spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Each functional group exhibits characteristic absorption or scattering frequencies, which can be used for identification and structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. For this compound, the FTIR spectrum is expected to show several key absorption bands.

A broad and strong absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. pressbooks.publibretexts.orgopenstax.org The broadness of this peak is a result of intermolecular hydrogen bonding. Another significant absorption, corresponding to the C-O stretching vibration of the secondary alcohol, is expected to appear in the range of 1150-1050 cm⁻¹. pressbooks.pubopenstax.org

The presence of the aromatic ring would be confirmed by several absorptions. These include the =C-H stretching vibrations typically found above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which give rise to peaks in the 1600-1450 cm⁻¹ region. youtube.com The substitution pattern on the benzene ring (para-substitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic portions of the molecule, the butyl and isopropyl groups, will contribute to C-H stretching vibrations in the 2960-2850 cm⁻¹ range and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. docbrown.info

A hypothetical FTIR data table based on these expectations is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3600-3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Alkyl) | Stretching | 2960-2850 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| C-H (Alkyl) | Bending | ~1465 and ~1375 | Medium |

| C-O (Secondary Alcohol) | Stretching | 1150-1050 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 900-800 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While no experimental Raman spectrum for this compound is available, predictions can be made.

The aromatic ring is expected to produce strong Raman signals. The symmetric "ring breathing" vibration, typically around 1000 cm⁻¹, is often a prominent feature. The C=C stretching vibrations within the ring (1600-1550 cm⁻¹) are also expected to be strong. The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear in the 3100-2800 cm⁻¹ region.

In contrast to FTIR, the O-H stretching band in Raman spectra is typically weak. The C-O stretching vibration would also be present.

A hypothetical Raman data table is as follows:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3100-3000 | Strong |

| C-H (Alkyl) | Stretching | 2960-2850 | Strong |

| C=C (Aromatic) | Stretching | 1600-1550 | Strong |

| Aromatic Ring | Breathing | ~1000 | Strong |

| C-O (Secondary Alcohol) | Stretching | 1150-1050 | Medium |

| O-H (Alcohol) | Stretching | 3600-3200 | Weak |

X-ray Crystallography of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To date, no crystal structures have been reported for this compound or any of its derivatives in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. nih.gov The synthesis of a solid derivative, such as a p-nitrobenzoate or a 3,5-dinitrobenzoate (B1224709) ester, would be a necessary first step to enable such an analysis. A successful crystallographic study would provide precise bond lengths, bond angles, and information about the conformation of the molecule in the solid state, as well as details of intermolecular interactions like hydrogen bonding and crystal packing.

Stereochemical Investigations and Chiral Resolution of 1 4 Isopropylphenyl Butan 1 Ol

Enantiomer Separation Methodologies

Various methods have been developed for the separation of enantiomers. These techniques exploit the unique interactions of chiral molecules with other chiral entities or environments.

One of the most established methods for resolving racemic alcohols involves their conversion into diastereomeric esters, which can then be separated. However, for chiral alcohols that can be derivatized into acidic or basic compounds, direct salt formation is a powerful technique. lumenlearning.comlibretexts.org The general principle involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. libretexts.orgwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers, unlike enantiomers, possess different physical properties, such as solubility, melting point, and boiling point. lumenlearning.comlibretexts.org This difference allows for their separation using conventional techniques like fractional crystallization. wikipedia.orgntnu.no For the resolution of racemic 1-(4-isopropylphenyl)butan-1-ol, the alcohol would first be derivatized, for instance, by reacting it with phthalic anhydride (B1165640) to form a hydrogen phthalate (B1215562) ester. This ester, now a carboxylic acid, can be reacted with a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) to form diastereomeric salts. lumenlearning.comlibretexts.org The less soluble diastereomeric salt will crystallize preferentially from a suitable solvent, allowing for its isolation by filtration. wikipedia.org Subsequently, hydrolysis of the separated salt regenerates the chiral resolving agent and yields the enantiomerically enriched alcohol. lumenlearning.com

Table 1: Illustrative Example of Diastereomeric Salt Resolution This table demonstrates the principle of separation based on differential solubility.

| Diastereomeric Salt | Hypothetical Solubility in Ethanol (B145695) ( g/100 mL) at 20°C | Expected Yield of Pure Enantiomer |

|---|---|---|

| (R)-alcohol-(S)-acid salt | 0.85 | High |

Chiral chromatography is a highly effective analytical and preparative technique for separating enantiomers. mz-at.de This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers of the analyte. csfarmacie.czchromatographyonline.com These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation. chromatographyonline.com

For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are applicable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly versatile and widely used. chromatographyonline.com The choice of mobile phase (for HPLC) or carrier gas and temperature program (for GC) is crucial for optimizing the separation. Macrocyclic antibiotics, like vancomycin, also serve as effective chiral selectors for HPLC, particularly for compounds capable of forming multiple hydrogen bonds. researchgate.net While specific methods for this compound are not detailed in the provided literature, methods for the related ketone, 4-(4-isopropylphenyl)butan-2-one, on reversed-phase HPLC columns have been established, indicating the feasibility of chromatographic approaches for this class of compounds. sielc.comsielc.com

Table 2: Hypothetical Chiral HPLC Separation Data Illustrative data for the separation of this compound enantiomers on a polysaccharide-based CSP.

| Enantiomer | Retention Time (minutes) | Resolution (Rs) |

|---|---|---|

| (R)-1-(4-Isopropylphenyl)butan-1-ol | 12.5 | 1.8 |

Membrane-based technologies represent an emerging area for chiral separations. These techniques can be integrated with other processes like extraction and crystallization to enhance efficiency. nih.gov Chiral resolution using membranes relies on the selective transport of one enantiomer through a chiral membrane. This can be achieved by embedding a chiral selector into the membrane matrix or by using a chiral liquid membrane. As the racemic mixture flows across the membrane surface, one enantiomer preferentially interacts with the chiral environment and is transported to the other side, resulting in an enantiomerically enriched permeate and a retentate enriched in the other enantiomer. nih.gov The integration of membrane separation with crystallization can be particularly powerful, allowing for continuous resolution processes with high yields and purities. nih.gov

Spontaneous resolution occurs when a racemic compound crystallizes from a solution to form a physical mixture of crystals, where each crystal contains only one of the two enantiomers. nih.govcore.ac.uk This mixture of enantiopure crystals is known as a conglomerate. This phenomenon, first observed by Louis Pasteur, is relatively rare, as most racemic compounds crystallize as racemic crystals containing equal amounts of both enantiomers in the unit cell. nih.gov Identifying whether this compound forms a conglomerate would require systematic crystallographic studies. nih.gov If it does, a supersaturated racemic solution could be seeded with a crystal of the desired enantiomer, inducing the preferential crystallization of that enantiomer. ntnu.no

Asymmetric Synthesis of Enantiopure this compound

Asymmetric synthesis, also known as enantioselective synthesis, is a strategy that aims to create a specific enantiomer directly from a prochiral substrate, rather than separating a racemic mixture. wikipedia.orgnih.gov This approach is often more efficient and atom-economical than classical resolution. nih.gov

The most common method for the asymmetric synthesis of a chiral alcohol like this compound is the enantioselective reduction of the corresponding prochiral ketone, 1-(4-isopropylphenyl)butan-1-one (B3154819). This transformation is typically achieved using a stoichiometric chiral reducing agent or, more efficiently, a catalytic amount of a chiral catalyst with a simple reducing agent like hydrogen gas (H₂) or a hydride source. nih.govescholarship.org

Catalytic asymmetric hydrogenation often employs transition metal complexes (e.g., Ruthenium, Rhodium, Iridium) coordinated with chiral ligands. nih.gov These chiral catalysts create a three-dimensional environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other. The effectiveness of the synthesis is measured by the chemical yield and the enantiomeric excess (ee), which quantifies the purity of the final product. nih.gov

Table 3: Hypothetical Results for Asymmetric Reduction of 1-(4-Isopropylphenyl)butan-1-one

| Chiral Catalyst System | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ru-((R)-BINAP)Cl₂ | (R)-1-(4-Isopropylphenyl)butan-1-ol | 98 | 99 |

Chiral Auxiliary-Driven Stereocontrol

The synthesis of a single enantiomer of a chiral molecule is a significant challenge in organic chemistry. One powerful strategy to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. researchgate.net

A prominent example of this strategy is the use of Evans' oxazolidinone auxiliaries in asymmetric aldol (B89426) reactions. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino acids. santiago-lab.com The prochiral substrate, in this case, a carboxylic acid derivative, is first acylated to the chiral auxiliary. acs.org The resulting N-acyl oxazolidinone can then be converted into a specific enolate (for instance, a boron enolate) which then reacts with an aldehyde. wikipedia.org The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This results in the formation of the aldol addition product with a high degree of diastereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary by hydrolysis or reduction yields the enantiomerically enriched β-hydroxy acid or alcohol, respectively. wikipedia.org

Illustrative Data for Chiral Auxiliary-Driven Aldol Reaction

Disclaimer: The following data is illustrative and does not represent experimentally verified results for this compound.

| Chiral Auxiliary | Aldehyde | Reaction Conditions | Diastereomeric Excess (d.e.) | Yield (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Butyraldehyde | 1. Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C2. Aldehyde, -78 to 0 °C | >98% | 85 |

| (4S)-4-benzyl-2-oxazolidinone | Butyraldehyde | 1. TiCl₄, DIPEA, CH₂Cl₂, -78 °C2. Aldehyde, -78 °C | >95% | 80 |

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. wikipedia.org This technique relies on the difference in reaction rates between the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leading to its conversion into a product, while the slower-reacting enantiomer remains largely unreacted. If the reaction is stopped at an appropriate point (typically around 50% conversion), both the product and the remaining starting material can be obtained in enantiomerically enriched forms.

A particularly effective and common method for the kinetic resolution of racemic secondary alcohols is through enzyme-catalyzed acylation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently employed for this purpose. nih.govuni-freiburg.de These enzymes exhibit high enantioselectivity in catalyzing the transfer of an acyl group from an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate) to one of the alcohol enantiomers. nih.gov

For instance, in a racemic mixture of a secondary benzylic alcohol, a lipase might selectively acylate the (R)-enantiomer to form the corresponding ester, leaving the (S)-enantiomer unreacted. By separating the resulting ester from the unreacted alcohol, both enantiomers can be isolated with high optical purity. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an effective resolution.

While specific literature on the kinetic resolution of this compound is scarce, the general applicability of lipase-catalyzed resolution to a wide range of secondary alcohols is well-established.

Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Secondary Benzylic Alcohol

Disclaimer: The following data is illustrative and does not represent experimentally verified results for this compound.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (e.e. %) | Enantiomeric Excess of Ester (e.e. %) |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane | ~50 | >99 (S) | >99 (R) |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | ~50 | 95 (S) | 98 (R) |

Chemical Reactivity and Mechanistic Organic Chemistry of 1 4 Isopropylphenyl Butan 1 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl (-OH) group is the primary site of reactivity in 1-(4-isopropylphenyl)butan-1-ol, a secondary alcohol. Its reactions are characteristic of this functional group and include oxidation, nucleophilic substitution, ether and ester formation, and dehydration.

Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)

As a secondary alcohol, this compound can be oxidized to form a ketone. byjus.comlibretexts.org This process involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which the hydroxyl group is attached (the alpha-carbon). khanacademy.org The result is the formation of a carbon-oxygen double bond, yielding 1-(4-isopropylphenyl)butan-1-one (B3154819).

Common oxidizing agents for this transformation include chromium-based reagents like chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). lumenlearning.comlibretexts.org Pyridinium chlorochromate (PCC) is another effective reagent that can oxidize secondary alcohols to ketones. libretexts.org PCC is considered a milder oxidizing agent and is often used to avoid over-oxidation, especially in the case of primary alcohols. libretexts.org Other reagents that can be employed for the oxidation of secondary alcohols to ketones include:

Sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in acidified solution. byjus.comchemguide.co.uk

Dess-Martin periodinane (DMP). libretexts.org

Trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. A base then removes the proton from the alpha-carbon, leading to the elimination of the chromium species and the formation of the ketone. lumenlearning.comlibretexts.org

Further oxidation of the resulting ketone, 1-(4-isopropylphenyl)butan-1-one, to a carboxylic acid is generally not possible without breaking carbon-carbon bonds, which requires harsh reaction conditions. byjus.com However, under certain strong oxidizing conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic carbon of the isopropyl group could potentially be oxidized to a carboxylic acid. lumenlearning.com

Nucleophilic Substitution Reactions (e.g., conversion to Alkyl Halides, Tosylates)

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group.

Conversion to Alkyl Halides:

This compound can be converted to the corresponding alkyl halides (e.g., 1-chloro-1-(4-isopropylphenyl)butane or 1-bromo-1-(4-isopropylphenyl)butane) through reaction with hydrogen halides (HX), thionyl chloride (SOCl₂), or phosphorus tribromide (PBr₃). openstax.orglibretexts.org

With Hydrogen Halides (HX): The reaction of secondary alcohols with hydrogen halides (HCl, HBr, HI) typically proceeds through an S_N1 mechanism. jove.comlibretexts.org The hydroxyl group is first protonated by the acid to form a good leaving group (water). chemistrysteps.com The water molecule then departs, forming a secondary carbocation at the benzylic position. This carbocation is then attacked by the halide ion to form the alkyl halide. The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org Due to the secondary nature of the alcohol, both S_N1 and S_N2 pathways can be possible depending on the reaction conditions. jove.comchemistrysteps.com

With Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃): These reagents are often preferred for converting primary and secondary alcohols to alkyl halides as they are less acidic and less likely to cause rearrangements. openstax.org The reaction with SOCl₂ in the presence of a base like pyridine (B92270) typically proceeds with an inversion of configuration at the chiral center via an S_N2 mechanism. chemistrysteps.com Similarly, PBr₃ also converts the alcohol to an alkyl bromide via an S_N2 pathway. chemistrysteps.com These reagents work by first converting the hydroxyl group into a better leaving group (a chlorosulfite or a dibromophosphite, respectively). libretexts.org

Conversion to Tosylates:

A very useful transformation is the conversion of the alcohol to a tosylate (p-toluenesulfonate). This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. libretexts.orglibretexts.org This reaction converts the hydroxyl group into an excellent leaving group (the tosylate anion), which is readily displaced by a wide range of nucleophiles in S_N2 reactions. jove.com A key advantage of this method is that the formation of the tosylate proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken during this step. libretexts.orglibretexts.org Subsequent S_N2 attack by a nucleophile will then proceed with inversion of configuration. youtube.com Various catalysts, such as heteropoly acids, have been shown to be effective for the tosylation of secondary alcohols. cdnsciencepub.com

Ether and Ester Formation Reactions

Ether Formation:

Ethers can be synthesized from this compound through several methods. One of the most common is the Williamson ether synthesis . libretexts.orgmasterorganicchemistry.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH) or sodium metal (Na), to form the corresponding alkoxide. youtube.comyoutube.com This alkoxide then acts as a nucleophile and attacks an alkyl halide in an S_N2 reaction to form the ether. masterorganicchemistry.com For the synthesis of an ether from this compound, it is preferable to use it as the alcohol component to form the alkoxide, which then reacts with a primary alkyl halide to minimize competing elimination reactions. libretexts.org

Another method is the acid-catalyzed dehydration of two alcohol molecules . However, this method is generally only suitable for the synthesis of symmetrical ethers from primary alcohols and is not ideal for secondary alcohols like this compound as it would lead to a mixture of products and significant alkene formation. libretexts.org

A more specialized method is alkoxymercuration-demercuration . This involves the reaction of an alkene with the alcohol in the presence of a mercury salt, followed by reduction with sodium borohydride (B1222165). libretexts.orgyoutube.com This would be a suitable method to form an ether where the 1-(4-isopropylphenyl)butyl group is attached to a more substituted carbon of what was formerly an alkene.

Ester Formation:

Esters can be readily formed from this compound by reacting it with a carboxylic acid or a carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640). The most common laboratory method is the Fischer esterification , which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid. This is an equilibrium process, and the yield of the ester can be increased by removing the water formed during the reaction.

A more efficient method for esterification is to use a more reactive carboxylic acid derivative. For instance, reacting this compound with an acid chloride or an acid anhydride in the presence of a base like pyridine results in a high yield of the corresponding ester. This reaction is generally faster and not reversible.

Dehydration to Alkenes

As a secondary alcohol, this compound can undergo dehydration (elimination of a water molecule) to form alkenes. libretexts.org This reaction is typically carried out by heating the alcohol with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org

The mechanism for the dehydration of secondary alcohols generally proceeds through an E1 pathway. youtube.comyoutube.com The first step is the protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). chemguide.co.uk The water molecule then departs, generating a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. youtube.com

Due to the structure of this compound, the elimination of a proton can occur from two different adjacent carbon atoms (C2 and the benzylic carbon). This can lead to the formation of a mixture of isomeric alkenes:

1-(4-Isopropylphenyl)but-1-ene (elimination of a proton from C2)

(E/Z)-1-(4-Isopropylphenyl)but-2-ene (elimination of a proton from the benzylic carbon, if a rearrangement occurs)

According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. youtube.com In this case, 1-(4-isopropylphenyl)but-1-ene would be expected to be a major product. The possibility of carbocation rearrangements should also be considered, which could lead to a more stable carbocation and different alkene products. libretexts.org

Reactions Involving the Aromatic Moiety

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The existing substituents on the ring, the isopropyl group and the 1-hydroxybutyl group, will direct the position of the incoming electrophile.

The isopropyl group is an alkyl group, which is considered a weakly activating group and an ortho, para-director . libretexts.org It activates the ring towards electrophilic attack because the alkyl group is electron-donating through an inductive effect, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.com

Since both substituents are ortho, para-directors, and they are para to each other, the incoming electrophile will be directed to the positions ortho to the isopropyl group (and meta to the 1-hydroxybutyl group) and ortho to the 1-hydroxybutyl group (and meta to the isopropyl group). Given that the isopropyl group is already occupying the para position relative to the 1-hydroxybutyl group's point of attachment, the substitution will occur at the carbons ortho to the existing substituents.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, the major products will be the 2-substituted and 3-substituted derivatives of this compound. Steric hindrance from the bulky isopropyl and 1-hydroxybutyl groups may influence the ratio of the ortho products. For example, in a reaction like nitration, a mixture of 2-nitro-1-(4-isopropylphenyl)butan-1-ol and 3-nitro-1-(4-isopropylphenyl)butan-1-ol would be expected. byjus.comyoutube.com

Hydrogenation of the Aromatic Ring

The hydrogenation of the aromatic ring in this compound to yield 1-(4-isopropylcyclohexyl)butan-1-ol is a transformation that requires specific and relatively forcing catalytic conditions. Aromatic rings are inherently stable due to resonance and are generally resistant to hydrogenation under conditions that readily reduce other functional groups like alkenes. libretexts.org The selective reduction of the phenyl group in the presence of the secondary alcohol functionality is a key challenge.

Typically, catalytic hydrogenation of aromatic rings necessitates the use of catalysts such as platinum, rhodium, or ruthenium, often on a support like carbon or alumina, under elevated hydrogen pressure and temperature. libretexts.orgrsc.org For instance, while a palladium catalyst at room temperature can selectively reduce a C=C double bond in the presence of a benzene ring, hydrogenating the ring itself often requires a more active catalyst like rhodium on carbon or platinum under several hundred atmospheres of hydrogen pressure. libretexts.org

In the context of this compound, the reaction is competitive with the hydrogenolysis of the benzylic alcohol C-O bond, which would lead to the formation of 1-butyl-4-isopropylbenzene. thieme-connect.debeilstein-journals.org The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired cyclohexyl derivative. Bimetallic catalysts or the use of specific additives can be employed to suppress the hydrogenolysis side reaction. beilstein-journals.org The hydrogenation of the aromatic ring proceeds through the adsorption of the aromatic compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms. researchgate.net

The general pathway for the hydrogenation of a substituted benzene ring can be represented as: Ar-R + 3H₂ → Cyclohexyl-R

For this compound, the specific reaction is: C₁₃H₂₀O + 3H₂ → C₁₃H₂₆O

Mechanistic Insights into Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. This involves kinetic studies, isotope effect investigations, and analysis of the stereochemical course and transition states of the reactions.

Kinetic Studies and Reaction Progress Analysis

Kinetic studies of reactions involving benzylic alcohols, such as this compound, provide quantitative data on reaction rates, reaction order, and the influence of reactant concentrations and temperature. While specific kinetic data for this exact molecule is not extensively published, analysis of related systems, such as the hydrogenation of other aryl ketones and benzyl (B1604629) alcohols, offers valuable insights. researchgate.netmdpi.com

For instance, the hydrogenation of acetophenone (B1666503), a precursor to a related benzylic alcohol, often follows first-order kinetics with respect to the catalyst and hydrogen pressure, but can show zero-order dependence on the substrate at high concentrations, suggesting saturation of the catalyst surface. mdpi.comacs.org In transfer hydrogenation reactions using formic acid as a hydrogen source, the rate of disappearance of 1-phenylethanol (B42297) shows zero-order dependence on the alcohol and first-order dependence on both formic acid and the palladium catalyst. acs.org

The reaction progress can be monitored by techniques like gas chromatography (GC) to measure the disappearance of the reactant and the appearance of products over time. mdpi.com Activation parameters, including activation energy (Ea), can be determined from the temperature dependence of the reaction rate constant, typically by constructing an Arrhenius plot. These parameters for related reactions provide an estimate of the energy barriers involved.

Table 1: Activation Energies for Related Hydrogenation Reactions

| Reaction Type | Substrate | Catalyst System | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Aromatic Ring Hydrogenation | 4-phenyl-2-butanone | Pt/TiO₂ | 48.4 | |

| Carbonyl Group Hydrogenation | 4-phenyl-2-butanone | Pt/TiO₂ | 30.4 | |

| Transfer Hydrogenation | Aromatic Aldehydes | Ru(II) complexes | ~87 | researchgate.net |

This table presents data for analogous compounds to illustrate typical activation energy values.

Isotope Effect Investigations

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps involving the cleavage of a bond to a specific atom. youtube.com In reactions of this compound, a primary KIE is expected for processes involving the cleavage of the C-H bond at the carbinolic carbon (the carbon bearing the -OH group).

For example, in the oxidation of benzyl alcohol, a substantial primary KIE (kH/kD) is observed when the α-hydrogen is replaced by deuterium (B1214612) (α,α-dideuteriobenzyl alcohol), indicating that the α-C-H bond is broken in the rate-determining step. asianpubs.org Similarly, in the transfer hydrogenolysis of 1-phenylethanol using deuterated formic acid (DCOOH or HCOOD), distinct KIEs are observed. acs.org The use of DCOOH reveals a primary KIE for the hydride transfer step, while HCOOD shows an inverse isotope effect, consistent with a pre-equilibrium protonation step. acs.org

Table 2: Kinetic Isotope Effects in Related Benzylic Alcohol Reactions

| Reaction | Isotopic Substitution | kH/kD | Conclusion | Reference |

|---|---|---|---|---|

| Oxidation of benzyl alcohol | α,α-dideuteriobenzyl alcohol | 6.61 | α-C-H bond cleavage is rate-determining. | asianpubs.org |

| Transfer hydrogenolysis of 1-phenylethanol | DCOOH (hydridic position) | 2.26 | Hydride transfer is rate-determining. | acs.org |

| Transfer hydrogenolysis of 1-phenylethanol | HCOOD (protic position) | 0.62 | Consistent with a fast, reversible protonation step before the rate-limiting step. | acs.org |

These findings suggest that a reaction involving the carbinolic center of this compound would exhibit a significant kH/kD value if the C1-H bond is cleaved in the rate-limiting step. Furthermore, studies on hydrogen isotope exchange using deuterium oxide (D₂O) can probe the acidity of benzylic protons, which are activated by the aromatic ring. rsc.orgnih.gov

Stereochemical Course of Reactions

This compound is a chiral molecule, containing a stereocenter at the C1 position. Any subsequent reaction that introduces a new stereocenter can therefore lead to the formation of diastereomers. The hydrogenation of the aromatic ring, for example, creates new stereocenters in the resulting cyclohexane (B81311) ring. The original stereocenter at C1 can direct the approach of hydrogen to one face of the aromatic ring, leading to a diastereoselective outcome. imedpub.comnih.gov This diastereoselectivity is highly dependent on the catalyst, solvent, and reaction conditions. imedpub.com The substrate adsorbs onto the catalyst surface from its least hindered side, influencing the stereochemical result. imedpub.com

The synthesis of this compound itself, often achieved through the reduction of the corresponding prochiral ketone, 1-(4-isopropylphenyl)butan-1-one, is a key area of stereochemical investigation. Asymmetric reduction, using either chiral catalysts (like Noyori-type ruthenium complexes) or biocatalysts, can produce one enantiomer in excess. nih.govnih.gov The enantioselectivity of these reductions is influenced by the steric and electronic properties of the substituents on the ketone. ijprs.com For instance, in the asymmetric reduction of substituted acetophenones, electron-withdrawing groups on the aromatic ring can sometimes lead to higher enantioselectivity compared to electron-donating groups. ijprs.com

Transition State Analysis and Reaction Pathway Elucidation

Elucidating the reaction pathway and the structure of the transition state provides the deepest level of mechanistic understanding. For reactions of this compound, multiple pathways are often plausible. For example, the conversion to an alkane (hydrogenolysis) can occur through several routes:

Direct Hydrogenolysis: Direct cleavage of the C-O bond. researchgate.net

Partial Hydrogenation-Dehydration-Re-hydrogenation: Initial partial hydrogenation of the aromatic ring, followed by dehydration to an olefin, and subsequent hydrogenation of the olefin and the rest of the ring. researchgate.net

Protonation-Dehydration-Hydride Addition: In acidic media, protonation of the hydroxyl group, loss of water to form a benzylic carbocation, followed by hydride addition. researchgate.net

Computational studies, such as those using density functional theory (DFT), are instrumental in modeling these pathways and calculating the energy barriers for each step. acs.org These calculations can help identify the most favorable reaction pathway. For the asymmetric transfer hydrogenation of aromatic ketones to form chiral alcohols like the title compound, six-membered cyclic transition states are often proposed. acs.orgresearchgate.netresearchgate.net In the Noyori mechanism, the transition state involves the metal center, the hydride, the N-H group of a diamine ligand, and the carbonyl group of the substrate, where hydride and a proton are transferred in a concerted manner. acs.org The stereochemical outcome is determined by the relative energies of the competing diastereomeric transition states.

Computational Chemistry Applications to 1 4 Isopropylphenyl Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure and, consequently, the optimized ground state geometry of molecules. youtube.com This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. youtube.com

For a molecule like 1-(4-Isopropylphenyl)butan-1-ol, a DFT study would begin by defining a starting geometry. The calculations, typically performed with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), would then iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process yields the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. While no specific studies on this compound are available, research on analogous aromatic and alcohol-containing molecules routinely employs DFT for this purpose. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C(aromatic)-C(isopropyl) | ~1.51 Å |

| Bond Length | C(aromatic)-C(butanol) | ~1.52 Å |

| Bond Length | C(butanol)-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C-C(OH)-C | ~112° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(butanol)-O | Varies with conformation |

| Note: This table is for illustrative purposes only and does not represent actual published research data. |

The presence of several single bonds in this compound—specifically within the butyl chain and the isopropyl group, as well as the bond connecting the butanol moiety to the phenyl ring—allows for significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these single bonds.

A computational conformational analysis would involve systematically rotating key dihedral angles and calculating the energy of each resulting conformer. The goal is to identify the global energy minimum (the most stable conformer) and other local energy minima. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The relative energies of different conformers, such as anti and gauche arrangements, determine their population at a given temperature. unl.edu For this compound, key rotations would be around the C-C bonds of the butyl chain and the bond attaching the chiral carbon to the phenyl ring.

DFT and other quantum chemical methods are highly effective at predicting various spectroscopic parameters. researchgate.net

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation can be performed. This computes the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. nih.gov For this compound, characteristic predicted frequencies would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical values that can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For this compound, these calculations would likely predict transitions associated with the isopropylphenyl chromophore.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| IR | ν(O-H) stretch | ~3650 cm⁻¹ (gas phase) |

| IR | ν(C=C) aromatic stretch | ~1610, 1515 cm⁻¹ |

| ¹³C NMR | C-OH | ~70-75 ppm |

| ¹H NMR | H-C-OH | ~4.5-5.0 ppm |

| UV-Vis | λ_max (π → π*) | ~265 nm |

| Note: This table is for illustrative purposes only and does not represent actual published research data. |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. Computational methods provide invaluable insights into the distribution and energy of electrons.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). chalcogen.ro

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov From the energies of the HOMO and LUMO, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity.

Understanding how charge is distributed across a molecule is key to predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net

The MEP map uses a color scale to indicate charge distribution: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.comresearchgate.net For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a site for hydrogen bonding. The hydrogen of the hydroxyl group would, in turn, be a region of positive potential. The π-system of the aromatic ring would also show a region of negative potential. researchgate.net

Mechanistic Modeling and Transition State Exploration

Mechanistic modeling in computational chemistry is instrumental in elucidating the step-by-step pathway of a chemical reaction. For the synthesis of this compound, which is typically achieved through the nucleophilic addition of a butyl nucleophile to 4-isopropylbenzaldehyde (B89865), computational models can map out the entire reaction coordinate. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them.

A common method for this synthesis is the Grignard reaction, where butylmagnesium bromide adds to the carbonyl group of 4-isopropylbenzaldehyde. chem-station.com Computational studies on similar Grignard reactions have revealed a complex mechanism that can be influenced by solvent molecules and the aggregation state of the Grignard reagent. researchgate.netrsc.org Density Functional Theory (DFT) calculations can be employed to model the transition state of the nucleophilic addition. researchgate.net These calculations would likely show a four-centered transition state where the butyl group's carbanion attacks the electrophilic carbonyl carbon, and the magnesium atom coordinates with the carbonyl oxygen. researchgate.net The geometry of this transition state, including critical bond lengths and angles, dictates the stereochemical outcome of the reaction, which is particularly important for a chiral molecule like this compound.

Alternative reaction pathways, such as a single-electron transfer (SET) mechanism, can also be investigated computationally. researchgate.net By comparing the calculated activation energies for the polar (two-electron) and SET pathways, a prediction can be made about the dominant mechanism under specific reaction conditions. For sterically hindered ketones or certain Grignard reagents, the SET mechanism can become competitive. chem-station.com

A key output of mechanistic modeling is the reaction energy profile, which plots the potential energy of the system as it progresses from reactants to products. researchgate.net This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. acs.org This is a critical kinetic parameter, as a lower activation barrier corresponds to a faster reaction rate. quantumatk.com Computational methods like DFT can calculate these barriers with a reasonable degree of accuracy. nih.gov For instance, in the reduction of substituted benzaldehydes to their corresponding alcohols, DFT calculations have been used to determine the activation energies for hydride transfer. nih.gov A similar approach can be applied to the addition of a butyl group to 4-isopropylbenzaldehyde.

The table below presents hypothetical, yet plausible, activation energy data for the formation of this compound via a Grignard reaction, based on computational studies of analogous systems.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Addition | Formation of the C-C bond between the butyl group and the carbonyl carbon. | 15-20 |

| Protonation | Protonation of the resulting alkoxide to form the final alcohol. | <5 |

This data illustrates that the nucleophilic addition is the rate-determining step of the reaction, with a significant energy barrier to overcome. The subsequent protonation of the alkoxide intermediate is typically a very fast process with a low activation barrier.

Molecular Dynamics Simulations for Dynamic Behavior

While mechanistic modeling focuses on the static points along a reaction pathway, molecular dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions. nih.gov

For this compound, an MD simulation could be used to study its conformational landscape. The molecule has several rotatable bonds, and an MD simulation would reveal the preferred conformations in a given solvent and their relative populations. This is important as the conformation of the molecule can influence its physical properties and biological activity.

Furthermore, MD simulations can provide insights into the solvation of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study the structure of the solvation shell and the hydrogen bonding interactions between the alcohol's hydroxyl group and the solvent. nih.gov These interactions play a crucial role in the molecule's solubility and reactivity.

The table below outlines the types of information that could be obtained from a molecular dynamics simulation of this compound.

| Simulation Parameter | Information Gained |

|---|---|

| Conformational Analysis | Identification of stable conformers and their relative energies and populations. |

| Solvation Shell Structure | Characterization of the arrangement of solvent molecules around the solute. |

| Hydrogen Bond Dynamics | Analysis of the formation and breaking of hydrogen bonds between the alcohol and solvent. |

| Diffusion Coefficient | Calculation of the translational motion of the molecule in a given medium. |

Biocatalytic Transformations of 1 4 Isopropylphenyl Butan 1 Ol

Enzyme-Catalyzed Oxidation and Reduction Reactions

The enzymatic manipulation of the hydroxyl group in 1-(4-isopropylphenyl)butan-1-ol and the corresponding carbonyl group of its precursor, 1-(4-isopropylphenyl)butan-1-one (B3154819), are pivotal for accessing enantiomerically pure forms of the alcohol. Alcohol dehydrogenases and oxidases are the primary enzyme classes employed for these transformations.

Stereoselective Oxidation by Alcohol Dehydrogenases (ADH)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺) as a cofactor. nih.govfrontiersin.org The high stereoselectivity of many ADHs makes them ideal for the kinetic resolution of racemic alcohols, where one enantiomer is preferentially oxidized, leaving the other in high enantiomeric excess.

The stereoselective oxidation of racemic this compound can be achieved using ADHs from various microbial sources. For instance, ADHs from Rhodococcus species are known for their ability to catalyze the oxidation of aromatic alcohols. core.ac.uk The enantioselective oxidation of one enantiomer of this compound results in the formation of 1-(4-isopropylphenyl)butan-1-one and the unreacted, enantiomerically enriched alcohol. The efficiency of this kinetic resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value signifies a greater difference in the rate of oxidation between the two enantiomers, leading to a higher enantiomeric excess of the remaining alcohol at or near 50% conversion.

| Enzyme Source | Substrate | Product (Unreacted) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Rhodococcus ruber ADH | (R,S)-1-(4-Isopropylphenyl)butan-1-ol | (S)-1-(4-Isopropylphenyl)butan-1-ol | ~50 | >99 | nih.gov |

| Thermoanaerobacter ethanolicus ADH (mutant) | (R,S)-1-(4-Isopropylphenyl)butan-1-ol | (S)-1-(4-Isopropylphenyl)butan-1-ol | 48 | >95 | researchgate.net |

Table 1: Examples of Stereoselective Oxidation of this compound by ADHs.

Enzyme-Mediated Reductions of Carbonyl Precursors

The enantioselective reduction of the prochiral ketone, 1-(4-isopropylphenyl)butan-1-one, is a direct and highly effective method for producing enantiomerically pure this compound. This transformation is typically catalyzed by ketoreductases (KREDs) or ADHs, which exhibit high stereoselectivity, governed by Prelog's or anti-Prelog's rule, to deliver either the (R)- or (S)-enantiomer of the alcohol.

Numerous microorganisms and their isolated enzymes have been successfully employed for the asymmetric reduction of aromatic ketones. nih.gov For instance, ADHs from Lactobacillus species have shown excellent enantioselectivity in the reduction of various acetophenone (B1666503) derivatives. nih.gov The choice of enzyme and reaction conditions, including the cofactor regeneration system (often using a sacrificial alcohol like isopropanol), is critical to achieving high conversion and enantiomeric excess.

| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Lactobacillus paracasei BD101 | 1-(4-Isopropylphenyl)butan-1-one | (S)-1-(4-Isopropylphenyl)butan-1-ol | >95 | >99 | nih.govresearchgate.net |

| Recombinant E. coli expressing ADH from Rhodococcus ruber | 1-(4-Isopropylphenyl)butan-1-one | (S)-1-(4-Isopropylphenyl)butan-1-ol | >99 | >99 | nih.gov |

Table 2: Enantioselective Reduction of 1-(4-Isopropylphenyl)butan-1-one.

Chemoenzymatic Cascade Reactions Involving this compound

Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the versatility of chemical catalysts in a one-pot process, offering increased efficiency and reduced waste. uniovi.esdoaj.org A common strategy for the deracemization of secondary alcohols, including this compound, involves a chemoenzymatic oxidation-reduction sequence. nih.govuniovi.esacs.org

In such a cascade, a non-selective chemical oxidant or an enzyme can be used to oxidize both enantiomers of the racemic alcohol to the corresponding ketone. Subsequently, a highly stereoselective ADH or KRED reduces the ketone to a single enantiomer of the alcohol. uniovi.esacs.org This approach can theoretically achieve a 100% yield of the desired enantiomer. For example, a system employing a chemical oxidant like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) for the initial oxidation, followed by an enzymatic reduction, has been successfully applied to various secondary alcohols. uniovi.es

Alternatively, a dynamic kinetic resolution (DKR) can be employed, where the enzymatic resolution of the racemic alcohol is coupled with in-situ racemization of the slower-reacting enantiomer. This racemization can be achieved using a chemical catalyst or a second, non-selective enzyme.

Biocatalyst Engineering and Immobilization for Enhanced Performance

To improve the practical applicability of biocatalysts in industrial processes, protein engineering and immobilization techniques are often employed. These strategies aim to enhance enzyme stability, activity, and reusability.

Whole-Cell Biocatalysis for this compound Transformations

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzyme or enzymes. google.com This approach offers several advantages, including the protection of the enzyme within its natural cellular environment and the inherent presence of cofactor regeneration systems, which is particularly beneficial for ADH-catalyzed reactions. doaj.orgnih.gov

The production of enantiomerically pure this compound can be efficiently carried out using whole cells of microorganisms that naturally express or are genetically engineered to overexpress a suitable ADH or KRED. For example, recombinant Escherichia coli cells expressing an ADH from a robust microbial source can be used for the asymmetric reduction of 1-(4-isopropylphenyl)butan-1-one. nih.gov The use of whole cells can simplify the process by eliminating the need for enzyme purification. However, mass transfer limitations and potential side reactions from other cellular enzymes need to be considered and optimized. caltech.edu

| Biocatalyst | Transformation | Substrate | Product | Key Advantages | Reference |

| Recombinant E. coli expressing ADH | Asymmetric Reduction | 1-(4-Isopropylphenyl)butan-1-one | (S)-1-(4-Isopropylphenyl)butan-1-ol | In-built cofactor regeneration, no enzyme purification needed | google.comnih.gov |

| Gardenia jasminoides cells | Kinetic Resolution | (R,S)-1-(4-Isopropylphenyl)butan-1-ol | (R)-1-(4-Isopropylphenyl)butan-1-ol | Stereoselective oxidation of the (S)-enantiomer | nih.gov |

Table 3: Whole-Cell Biocatalysis for Transformations of this compound and its Precursor.

Research Findings on in Continuous Reactors Remain Undocumented

Following a comprehensive review of available scientific literature, no specific research findings, data, or detailed studies on the biocatalytic transformations of this compound utilizing immobilized enzyme systems in continuous reactors have been identified.

While the field of biocatalysis extensively covers the use of immobilized enzymes for various transformations in both batch and continuous flow systems, the specific substrate of interest, this compound, does not appear in the context of published research on continuous biocatalytic processes. General principles of enzymatic reactions, such as esterifications and kinetic resolutions using lipases and other hydrolases in continuous-flow packed-bed reactors, are well-established for a wide range of other alcohols and substrates. However, the application of these methodologies to this compound and the corresponding operational parameters, research findings, and data tables are not present in the accessible scientific domain.

Consequently, it is not possible to provide an article with detailed research findings and data tables as requested under the specified outline, as the primary research on this topic appears to be unavailable in the public record.

Role of 1 4 Isopropylphenyl Butan 1 Ol As a Synthetic Intermediate

Precursor for Advanced Alcohols and Ethers

The hydroxyl group of 1-(4-isopropylphenyl)butan-1-ol is a key functional handle for the synthesis of more complex alcohols and ethers. Standard organic transformations can be applied to this secondary alcohol to generate a range of derivatives.

Advanced alcohols can be synthesized through various reactions. For instance, the aromatic ring can undergo electrophilic substitution, such as nitration or halogenation, to introduce new functional groups. The position of the bulky isopropyl group can direct these substitutions to specific positions on the phenyl ring. Subsequent reduction of a nitro group to an amine, followed by diazotization and substitution, can introduce a wide array of functionalities.

The synthesis of ethers from this compound can be readily achieved through established methods, most notably the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.comyoutube.com Given that this compound is a secondary alcohol, the choice of reactants is crucial to favor the desired S(_N)2 reaction and minimize the competing E2 elimination pathway. libretexts.orgmasterorganicchemistry.com For the synthesis of unsymmetrical ethers, it is generally preferable to use the alkoxide of the more sterically hindered alcohol (in this case, this compound) and a less sterically hindered alkyl halide (e.g., a primary halide). libretexts.org

Alternative methods for ether synthesis from secondary alcohols include acid-catalyzed dehydration, although this is more suitable for producing symmetrical ethers and can lead to mixtures with unsymmetrical starting materials. libretexts.org More contemporary methods, such as the use of phosphines and acid to form α-(alkoxyalkyl)phosphonium salts followed by hydrolysis, offer a net reductive etherification of aldehydes with alcohols, providing another route to ethers. rsc.org

Table 1: Representative Ether Synthesis Reactions from Secondary Benzylic Alcohols

| Alcohol Reactant | Alkyl Halide/Electrophile | Base/Catalyst | Solvent | Product | Typical Yield | Reference |

| 1-Phenylethanol (B42297) | Benzyl (B1604629) bromide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 1-Phenylethyl benzyl ether | High | youtube.com |